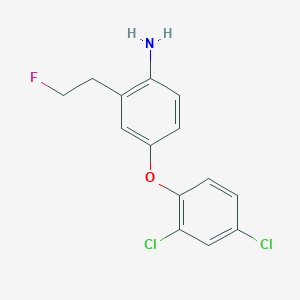
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and various substituents that can significantly alter their chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups, forming 2,4-dichloroaniline.
Substitution: The aniline derivative undergoes a substitution reaction with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluoroethyl group can enhance binding affinity and specificity, while the dichlorophenoxy group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)aniline: Lacks the fluoroethyl group, which may result in different reactivity and applications.
2-(2-Fluoroethyl)aniline: Lacks the dichlorophenoxy group, potentially altering its chemical properties and uses.
4-Chloro-2-(2-fluoroethyl)aniline: Contains fewer chlorine atoms, which may affect its stability and reactivity.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-(2-fluoroethyl)aniline is unique due to the presence of both dichlorophenoxy and fluoroethyl groups. This combination can impart distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65063-43-6 |
|---|---|
Molecular Formula |
C14H12Cl2FNO |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C14H12Cl2FNO/c15-10-1-4-14(12(16)8-10)19-11-2-3-13(18)9(7-11)5-6-17/h1-4,7-8H,5-6,18H2 |
InChI Key |
JAEWEPBYKNYWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















